molecular formula C10H11NO B3047272 Pyrrole, 1-(5-methylfurfuryl) CAS No. 13678-52-9

Pyrrole, 1-(5-methylfurfuryl)

Cat. No. B3047272
CAS RN: 13678-52-9
M. Wt: 161.2 g/mol
InChI Key: CAHIUMOBCXFSCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for pyrrole derivatives, including the Paal-Knorr Pyrrole Synthesis , which involves the condensation of 1,4-dicarbonyl compounds with primary amines. Additionally, metal-catalyzed conversions of diols and amines can yield 2,5-unsubstituted pyrroles. Copper-catalyzed aerobic oxidative coupling of diols and primary amines is another efficient route to N-substituted pyrroles. Ionic liquids have been employed for regioselective N-substitution of pyrrole using alkyl halides and other electrophiles .


Chemical Reactions Analysis

  • Paal-Knorr Condensation : The classic Paal-Knorr reaction remains a valuable method for pyrrole synthesis .

Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including variants of pyrrole, have been found effective as corrosion inhibitors for carbon steel in hydrochloric acid media. These derivatives show increased inhibition efficiency with concentration, adhering to steel surfaces through a chemisorption process. This discovery has significant implications for the protection of industrial equipment and infrastructure from corrosive environments (Zarrouk et al., 2015).

Pharmaceutical and Optoelectronic Applications

Pyrrole is integral in various domains, notably in pharmaceuticals and optoelectronic materials. Its role as an intermediate in natural products further emphasizes its significance. The ongoing research in efficient synthetic methods for pyrrole compounds underlines its vital role in these industries (Khajuria et al., 2016).

Antimicrobial Applications

Novel pyrrole derivatives, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, demonstrate substantial antimicrobial properties. These derivatives' structure, including the heterocyclic ring and methoxy group, contribute to their effectiveness against bacteria and fungi (Hublikar et al., 2019).

Catalysis and Organic Synthesis

Pyrrole has been used as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp2)-H bonds, facilitating the methylation, alkylation, or benzylation of benzene rings in 2-phenylpyrroles. This finding highlights pyrrole's utility in organic synthesis and catalysis (Wiest et al., 2016).

Electropolymerization and Material Science

Pyrrole can be covalently bonded to ionic liquids, creating electropolymerizable monomers with high thermal stability. These materials, when electropolymerized, form conductive polymeric ionic liquids with applications in areas such as solid-phase microextraction (Devasurendra et al., 2017).

Crystal Structure Analysis

Ab initio crystal structure determination of chain functionalized pyrroles has provided insights into their structural configurations. This is crucial for understanding their potential as active candidates in antitumoral agents (Silva et al., 2012).

Moisture Property and Thermal Behavior

Novel synthesized polyol pyrrole esters have been studied for their moisture properties and thermal behavior, particularly in tobacco. This research contributes to understanding their role as humectants and flavor precursors (Fan et al., 2023).

Mechanism of Action

The biological activity of 1-(5-methylfurfuryl) pyrrole depends on its specific substitution pattern. Pyrroles exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antituberculosis effects .

properties

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-9-4-5-10(12-9)8-11-6-2-3-7-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHIUMOBCXFSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336092
Record name Pyrrole, 1-(5-methylfurfuryl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrole, 1-(5-methylfurfuryl)

CAS RN

13678-52-9
Record name Pyrrole, 1-(5-methylfurfuryl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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